6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine
Overview
Description
6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine is a nitrogen-containing heterocyclic compound . It is also known as a biologically active scaffold that contains pyrrole and pyrazine rings . This compound has been found in various applications such as pharmaceuticals, organic materials, natural products, and bioactive molecules .
Synthesis Analysis
Pyrrolopyrazine derivatives, including 6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine, can be synthesized through various methods. These include cyclization, ring annulation, cycloaddition, and direct C-H arylation . For instance, 7-substituted 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-ones can be synthesized by reacting the corresponding 7-hydroxy derivatives with nucleophiles under acidic or basic conditions .Molecular Structure Analysis
The molecular formula of 6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine is C7H8N2 . It has an average mass of 120.152 Da and a monoisotopic mass of 120.068748 Da .Chemical Reactions Analysis
While specific chemical reactions involving 6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine are not detailed in the search results, pyrrolopyrazine derivatives have been synthesized through various methods, including cyclization, ring annulation, cycloaddition, and direct C-H arylation .Scientific Research Applications
Synthesis and Characterization
Synthetic Methodologies
Efficient and operationally simple synthesis methods for 6,7-dihydro-5H-pyrrolo[3,4-b]pyrazines have been reported. These methods include catalyst-free tandem hydroamination-SNAr sequences using mild reagents, yielding moderate to high yields and expanding the scope of pyrazine chemistry (Turkett et al., 2020). Additionally, a palladium-catalyzed heteroannulation process has been developed for synthesizing 6,7-disubstituted-5H-pyrrolo[2,3-b]pyrazines (Hopkins & Collar, 2005).
Chemical Combinations and Derivatives
A series of chemical combinations and derivatives of 6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine have been studied, emphasizing their potential in therapeutic applications. These include derivatives like 2-methoxy-6-phenyl-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione and 7-hydroxy-3-methoxy-6-phenyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine-5-one, characterized through various spectroscopic techniques (Saraswat & Pandey, 2017).
Pharmaceutical and Bioactive Properties
- Antiproliferative Activity: Novel derivatives of pyrrolo[2,3-b]pyrazinehave shown promising results in anti-cancer research. A study highlighted that certain derivatives displayed significant antiproliferative activity against human tumor cell lines, suggesting their potential as protein kinase inhibitors and therapeutic agents in cancer treatment (Dubinina et al., 2006).
- Optoelectronic Applications: Research has explored the synthesis and application of pyrrolopyrazine derivatives in organic optoelectronic materials. Studies on the optical and thermal properties of these compounds indicate their potential use in this field, especially for 1,7-derivatives which may be promising materials for optoelectronic applications (Meti et al., 2017).
Synthesis of Peptidomimetics
- Designing Peptidomimetics: The synthesis of 5H-pyrrolo[3,4-b]pyrazine-based peptidomimetics has been investigated, providing an efficient pathway to these compounds starting from 5-imino-5H-pyrrolo[3,4-b]pyrazin-7-amine. These peptidomimetics could have significant implications in drug design and development (Biitseva et al., 2015).
Future Directions
The development of pyrrolopyrazine derivatives, including 6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine, is a promising area of research. These compounds have potential uses in medicine and agriculture . Therefore, the synthetic methods and biological activities of pyrrolopyrazine derivatives will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .
properties
IUPAC Name |
6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3/c1-2-9-6-4-7-3-5(6)8-1/h1-2,7H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSIQLKOFXMCKNK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=NC=CN=C2CN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00599641 | |
Record name | 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00599641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine | |
CAS RN |
871792-60-8 | |
Record name | 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00599641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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